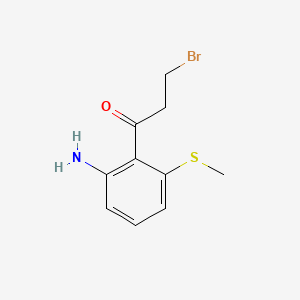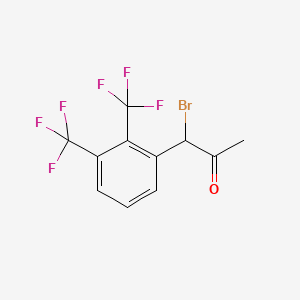
1-(2,3-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one is a chemical compound characterized by the presence of trifluoromethyl groups and a bromopropanone moiety
Méthodes De Préparation
The synthesis of 1-(2,3-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one typically involves the introduction of bromine and trifluoromethyl groups into a phenyl ring. One common synthetic route includes the bromination of 1-(2,3-Bis(trifluoromethyl)phenyl)-propan-2-one using bromine or a brominating agent under controlled conditions. Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2,3-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,3-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,3-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These functional groups can form strong interactions with proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2,3-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one include:
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use in catalyst development.
3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane: Used in photochemical studies.
Propriétés
Formule moléculaire |
C11H7BrF6O |
|---|---|
Poids moléculaire |
349.07 g/mol |
Nom IUPAC |
1-[2,3-bis(trifluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O/c1-5(19)9(12)6-3-2-4-7(10(13,14)15)8(6)11(16,17)18/h2-4,9H,1H3 |
Clé InChI |
ZQANYIBBGVKZSB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



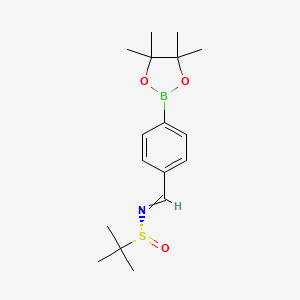

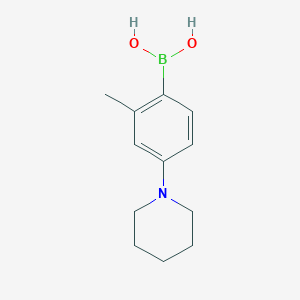
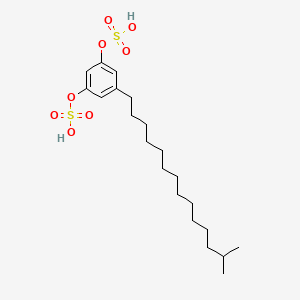
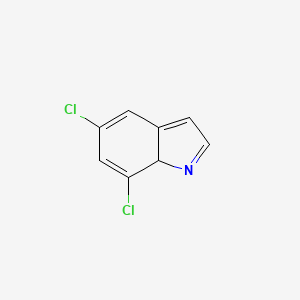

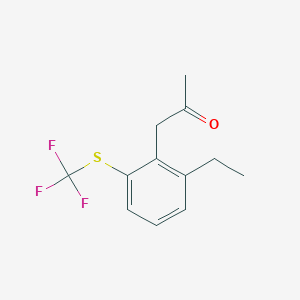



![2,5-Dihexyl-1,4-bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14076972.png)
![1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-](/img/structure/B14076983.png)
